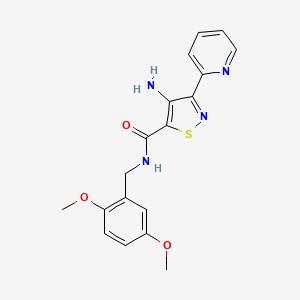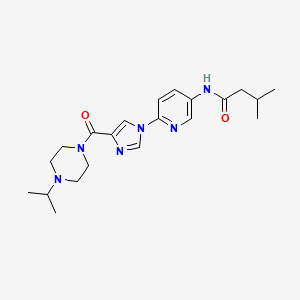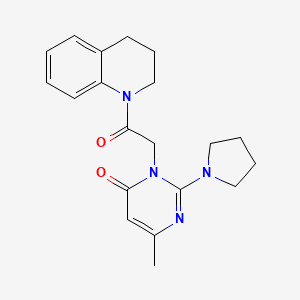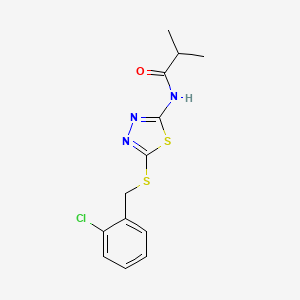
4-amino-N-(2,5-dimethoxybenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a dimethoxybenzyl halide reacts with an amine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine derivative with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-AMINO-N-[(2,5-DIMETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE: shares structural similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
Structural Uniqueness: The combination of the thiazole, pyridine, and dimethoxyphenyl groups in a single molecule provides unique chemical properties and potential biological activities.
Functional Uniqueness: The specific arrangement of functional groups allows for unique interactions with biological targets, making it a promising candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C18H18N4O3S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
4-amino-N-[(2,5-dimethoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-24-12-6-7-14(25-2)11(9-12)10-21-18(23)17-15(19)16(22-26-17)13-5-3-4-8-20-13/h3-9H,10,19H2,1-2H3,(H,21,23) |
Clé InChI |
OKHDMXBDYMDJRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B14963658.png)

![3-(4-Methylphenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14963677.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B14963678.png)

![N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14963694.png)
![N-(2-fluorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963703.png)


![N-(4-acetylphenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B14963718.png)
![1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea](/img/structure/B14963719.png)
![N-(4-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide](/img/structure/B14963729.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14963734.png)

